Elevated pKa (3.78 vs. 3.04) Confers Distinct Ionization and Salt-Formation Properties Relative to the Des-tert-Butyl Phenyl Analog
The carboxylic acid pKa of the target compound is 3.78, as determined by computational prediction (JChem) [1]. In contrast, the des-tert-butyl analog [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid possesses a predicted pKa of 3.04 ± 0.10 . The +0.74 pKa unit elevation is attributable to the electron-donating inductive effect of the para-tert-butyl group, which weakens the acidity of the carboxylic acid moiety. This shifts the fraction ionized at physiological pH ranges and alters the compound's suitability for salt formation with basic counterions.
| Evidence Dimension | Carboxylic acid ionization constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.78 (JChem predicted) |
| Comparator Or Baseline | [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS 114402-22-1): pKa = 3.04 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = +0.74 |
| Conditions | Computational prediction; JChem for target, ACD/Labs for comparator |
Why This Matters
A pKa difference of 0.74 log units directly affects the proportion of ionized vs. unionized species at any given pH, influencing aqueous solubility, passive membrane permeability, and the ability to form crystalline salts—key considerations for formulation development and purification protocol design.
- [1] Chembase. 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. JChem predicted properties: Acid pKa 3.7825413. https://www.chembase.cn/molecule-240077.html (accessed 2026-05-10). View Source
